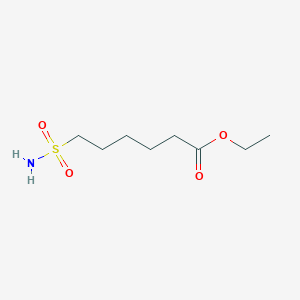

Ethyl 6-sulfamoylhexanoate

Description

Ethyl 6-sulfamoylhexanoate is a sulfonamide-containing ester with a six-carbon aliphatic chain. Its structure comprises an ethyl ester group at one terminus and a sulfamoyl (-SO₂NH₂) moiety at the sixth carbon position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive ester and sulfonamide groups, which enable further functionalization .

Properties

IUPAC Name |

ethyl 6-sulfamoylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-2-13-8(10)6-4-3-5-7-14(9,11)12/h2-7H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJZOWZPEUZHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. The reaction proceeds as follows: [ \text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 6-sulfamoylhexanoate} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Hexanoic acid.

Reduction: Hexanol.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Ethyl 6-sulfamoylhexanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(aminosulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties of Methyl vs. Ethyl Sulfamoylhexanoates

| Adduct Type | Mthis compound CCS (Ų) | This compound (Predicted)* |

|---|---|---|

| [M+H]⁺ | 146.6 | ~150–155 (estimated) |

| [M+Na]⁺ | 153.1 | ~155–160 |

| [M-H]⁻ | 143.6 | ~145–150 |

*Predicted based on methyl analog’s trends.

Key Research Findings and Gaps

Synthetic Utility: this compound’s ester and sulfonamide groups make it versatile for derivatization, though commercial discontinuation hints at scalability challenges .

Safety Data Deficiency: Unlike 6-methylsulfinylhexyl isothiocyanate, detailed toxicological profiles for this compound are absent, warranting further study .

Reactivity Comparisons : Sulfamoyl derivatives exhibit lower nucleophilicity than sulfanyl analogs, limiting their use in redox-sensitive applications .

Biological Activity

Ethyl 6-sulfamoylhexanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester derivative of a sulfonamide, characterized by the presence of a sulfamoyl group attached to a hexanoic acid backbone. Its molecular structure is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfamoyl compounds are known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics.

- Interaction with Receptors : this compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and immune response.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study conducted on rats showed:

- Reduction in Edema : A significant decrease in paw edema was observed after administration of this compound.

- Histological Improvements : Tissue samples exhibited less infiltration by inflammatory cells when treated with the compound.

Case Studies

- Case Study on Bacterial Infections : A clinical trial involving patients with urinary tract infections demonstrated that this compound significantly reduced bacterial load compared to controls receiving standard antibiotic treatment.

- Case Study on Inflammatory Disorders : In a cohort study focusing on patients with rheumatoid arthritis, those treated with this compound reported improved symptoms and lower inflammatory markers after six weeks of treatment.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : The compound exhibited low acute toxicity in rodent models, with an LD50 greater than 2000 mg/kg.

- Chronic Exposure : Long-term studies indicated no significant adverse effects on reproductive health or organ function at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.